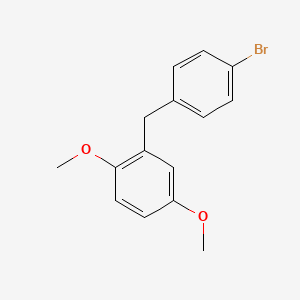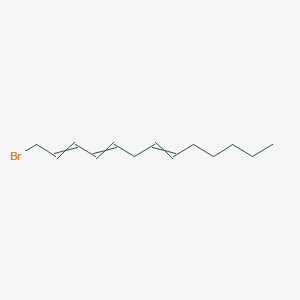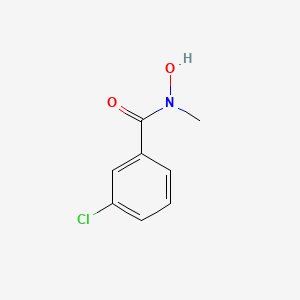
3-Chloro-N-hydroxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom, a hydroxyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-hydroxy-N-methylbenzamide typically involves the chlorination of N-hydroxy-N-methylbenzamide. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the benzene ring in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Chloro-N-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-chloro-N-methylbenzamide.
Reduction: The compound can be reduced to remove the chlorine atom, yielding N-hydroxy-N-methylbenzamide.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-N-methylbenzamide.
Reduction: N-hydroxy-N-methylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
3-Chloro-N-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Chloro-N-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may enhance the compound’s binding affinity to certain targets, increasing its potency. The exact pathways and molecular targets are subject to ongoing research to fully elucidate its effects.
相似化合物的比较
Similar Compounds
3-Chloro-N-methylbenzamide: Lacks the hydroxyl group, which may reduce its hydrogen bonding capability.
N-Hydroxy-N-methylbenzamide: Lacks the chlorine atom, potentially affecting its binding affinity and potency.
3-Hydroxy-N-methylbenzamide: Lacks the chlorine atom, similar to N-hydroxy-N-methylbenzamide.
Uniqueness
3-Chloro-N-hydroxy-N-methylbenzamide is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile chemical reactivity and the possibility of multiple interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
80382-60-1 |
|---|---|
分子式 |
C8H8ClNO2 |
分子量 |
185.61 g/mol |
IUPAC 名称 |
3-chloro-N-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H8ClNO2/c1-10(12)8(11)6-3-2-4-7(9)5-6/h2-5,12H,1H3 |
InChI 键 |
OQNWUGXINSMGTG-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)C1=CC(=CC=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


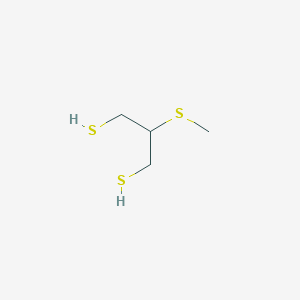
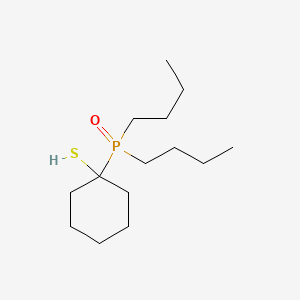
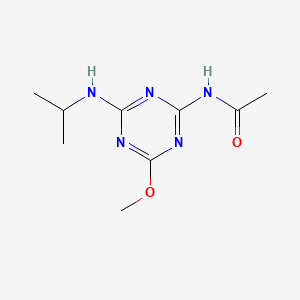
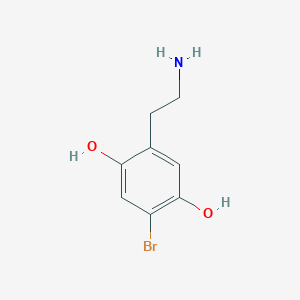
![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)
![Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]-](/img/structure/B14411207.png)
![N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline](/img/structure/B14411209.png)
![4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile](/img/structure/B14411212.png)
